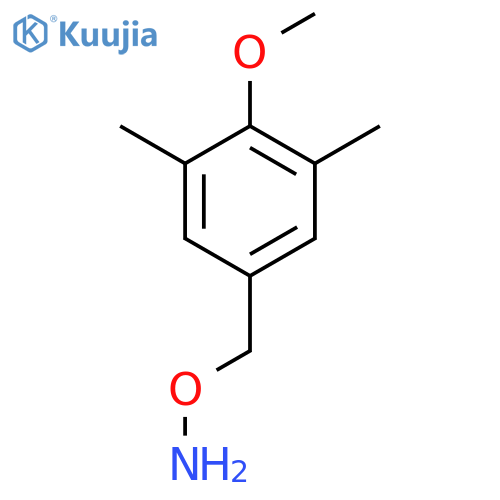Cas no 1784031-69-1 (O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine)

1784031-69-1 structure
商品名:O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine
O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine
- 1784031-69-1
- O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine
- EN300-1999220
-
- インチ: 1S/C10H15NO2/c1-7-4-9(6-13-11)5-8(2)10(7)12-3/h4-5H,6,11H2,1-3H3
- InChIKey: CRLUAPZUGGIDOA-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(C)=CC(CON)=CC=1C
計算された属性
- せいみつぶんしりょう: 181.110278721g/mol
- どういたいしつりょう: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 44.5Ų
O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1999220-0.25g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-1999220-0.5g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 0.5g |
$877.0 | 2023-09-16 | ||
| Enamine | EN300-1999220-2.5g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 2.5g |
$1791.0 | 2023-09-16 | ||
| Enamine | EN300-1999220-10g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 10g |
$3929.0 | 2023-09-16 | ||
| Enamine | EN300-1999220-0.1g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-1999220-0.05g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-1999220-5.0g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1999220-1.0g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1999220-10.0g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1999220-1g |
O-[(4-methoxy-3,5-dimethylphenyl)methyl]hydroxylamine |
1784031-69-1 | 1g |
$914.0 | 2023-09-16 |
O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine 関連文献
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
1784031-69-1 (O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine) 関連製品
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 57707-64-9(2-azidoacetonitrile)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量